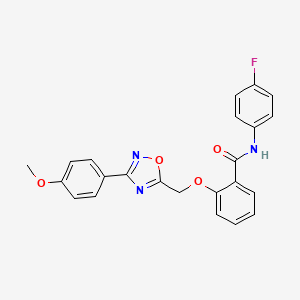
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide, also known as HMN-214, is a synthetic small molecule that has been extensively studied for its potential use in cancer treatment. HMN-214 belongs to the class of compounds known as isobutyramides, which have been shown to possess anticancer properties.
作用機序
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and disrupting the cytoskeleton of cancer cells. This disruption leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It inhibits the phosphorylation of Akt, a protein that is involved in cell survival and proliferation. In addition, this compound has been shown to induce the expression of p21, a protein that regulates the cell cycle. This compound also inhibits the expression of vascular endothelial growth factor (VEGF), a protein that promotes angiogenesis.
実験室実験の利点と制限
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to have anticancer activity in a variety of cancer cell lines, making it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, there are also limitations to using this compound in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to use in certain assays. In addition, this compound has not been extensively studied in vivo, so its efficacy and toxicity in animal models are not well understood.
将来の方向性
For research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide include the development of more potent analogs, investigation of efficacy in animal models, combination with other anticancer drugs, and potential use in other diseases.
合成法
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide involves a multi-step process that begins with the reaction of 2-hydroxy-6-methoxyquinoline and o-tolylisocyanate to form the intermediate N-(2-hydroxy-6-methoxyquinolin-3-ylmethyl)-o-tolylisocyanate. This intermediate is then reacted with isobutyric anhydride to yield the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.
科学的研究の応用
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, this compound has been shown to enhance the efficacy of other anticancer drugs, such as paclitaxel and cisplatin.
特性
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-methyl-N-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-14(2)22(26)24(20-8-6-5-7-15(20)3)13-17-11-16-12-18(27-4)9-10-19(16)23-21(17)25/h5-12,14H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDUYZJBDKTXGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


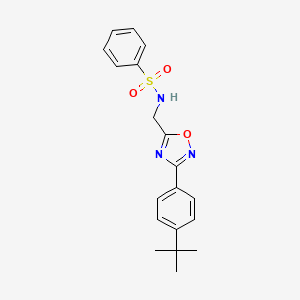

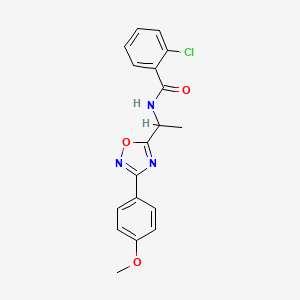
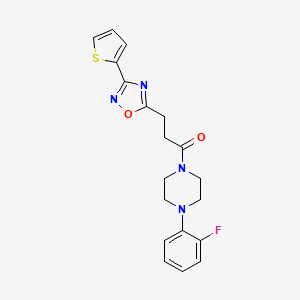
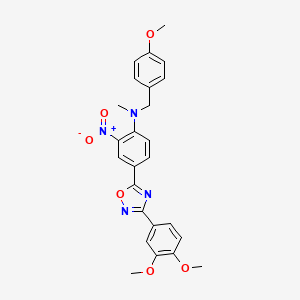
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7708772.png)
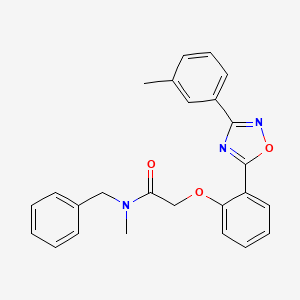
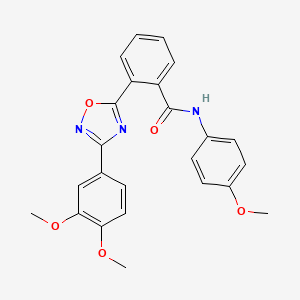
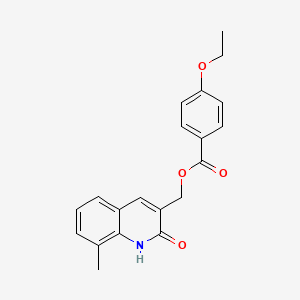
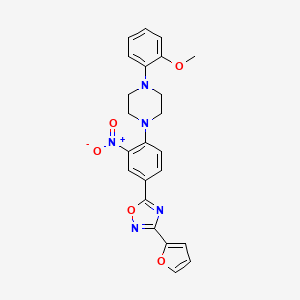
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7708803.png)
